Geranyl caprylate
Description
Nomenclature and Identification
This compound possesses multiple systematic and common names that reflect its chemical structure and historical development in organic chemistry. The compound is officially designated as octanoic acid, (2E)-3,7-dimethyl-2,6-octadien-1-yl ester according to systematic nomenclature conventions. The International Union of Pure and Applied Chemistry name for this compound is [(2E)-3,7-dimethylocta-2,6-dienyl] octanoate, which precisely describes its structural configuration and stereochemistry.
The compound is registered under Chemical Abstracts Service number 51532-26-4, providing a unique identifier for scientific and commercial purposes. Alternative nomenclature includes geranyl octanoate, which reflects the common naming convention based on its constituent components. Additional systematic names encompass trans-3,7-dimethyl-2,6-octadienyl octanoate and (E)-3,7-dimethylocta-2,6-dien-1-yl octanoate, emphasizing the trans configuration of the double bond system.
The molecular formula of this compound is C₁₈H₃₂O₂, with a precisely calculated molecular weight of 280.4455 atomic mass units. The compound exhibits specific stereochemical characteristics, with the International Chemical Identifier Key recorded as YYBMOGCOPQVSLQ-SAPNQHFASA-N, providing a unique computational representation of its three-dimensional structure. The Standard International Chemical Identifier string demonstrates the compound's connectivity: InChI=1S/C18H32O2/c1-5-6-7-8-9-13-18(19)20-15-14-17(4)12-10-11-16(2)3/h11,14H,5-10,12-13,15H2,1-4H3/b17-14+.
Table 1: Chemical Identification Parameters for this compound
| Parameter | Value |
|---|---|
| Chemical Abstracts Service Number | 51532-26-4 |
| Molecular Formula | C₁₈H₃₂O₂ |
| Molecular Weight | 280.4455 g/mol |
| International Union of Pure and Applied Chemistry Name | [(2E)-3,7-dimethylocta-2,6-dienyl] octanoate |
| International Chemical Identifier Key | YYBMOGCOPQVSLQ-SAPNQHFASA-N |
| European Inventory of Existing Commercial Chemical Substances Number | 257-256-3 |
Historical Context in Terpene Ester Research
The historical development of terpene ester research provides essential context for understanding the significance of this compound within the broader field of natural product chemistry. The term "terpene" was originally coined in 1866 by German chemist August Kekulé to denote hydrocarbons with the empirical formula C₁₀H₁₆, derived from the obsolete spelling "terpentine" for turpentine. This nomenclature established the foundation for systematic study of terpene-derived compounds, including their ester derivatives.
Historical production methods for geraniol, the alcohol precursor of this compound, evolved significantly throughout the twentieth century. From 1900 to 1963, the world's primary source of geraniol was extraction from palmarosa or citronella oils. Geraniol was first discovered in 1871 by Jacobsen in Turkish geranium or Palmarosa oil, where it occurred as a geraniol-nerol mixture in concentrations of 80-95 percent. The isolation process utilized calcium chloride addition complexes, taking advantage of the fact that accompanying alcohols such as nerol and linalool would not form such complexes, allowing pure geraniol isolation.
Industrial synthesis developments marked significant advances in terpene ester accessibility. In the 1940s, the Glidden Company developed a synthetic route to geraniol starting with β-pinene, requiring more than ten years to perfect the chemistry and another decade to optimize production conditions. Commercial volumes of synthetic geraniol began flowing from Jacksonville, Florida facilities in late 1959, establishing a foundation for subsequent ester derivative production. Union Camp developed a β-pinene-based process by 1966, constructing additional production facilities that expanded synthetic terpene alcohol availability.
Table 2: Historical Milestones in Terpene Research
| Year | Development | Significance |
|---|---|---|
| 1866 | Kekulé coins "terpene" terminology | Establishes systematic nomenclature |
| 1871 | Jacobsen discovers geraniol in palmarosa oil | First isolation of key precursor alcohol |
| 1894 | Commercial geraniol production begins | Industrial scale terpene alcohol availability |
| 1940s | Glidden Company develops synthetic routes | Transition from extraction to synthesis |
| 1959 | Commercial synthetic geraniol production | Large-scale synthetic precursor availability |
| 1966 | Union Camp establishes additional facilities | Expanded industrial capacity |
Significance in Scientific Literature
This compound has demonstrated significant importance across multiple scientific disciplines, establishing its position as a compound of substantial research interest. The compound functions as a model system for esterification and transesterification reaction studies, providing insights into fundamental organic chemistry mechanisms. Research has specifically focused on microwave-assisted enzymatic synthesis methodologies, where this compound synthesis achieved 98 percent conversion under optimized conditions using Lipozyme 435 lipase catalysis.
Biochemical research has revealed this compound's role in natural biological systems, particularly as an insect pheromone component. Scientific investigations have identified geranyl esters, including the octanoate form, in pheromone systems of various Agriotes species. Gas chromatography analysis of pheromone gland extracts demonstrated significant concentrations of geranyl octanoate, with some species showing ratios of octanoate to butyrate exceeding 100:1. Field studies confirmed the biological significance, with geranyl octanoate playing essential roles in insect communication systems.
The compound has been reported in natural plant matrices, specifically identified in Cymbopogon martinii and Palafoxia arida species. These natural occurrences provide evidence for the compound's biosynthetic pathways and ecological functions. Research has demonstrated that various geraniol esters, including this compound, exhibit pharmacological activities, particularly neuroprotective properties. Scientific studies have explored potential applications in treating neurodegenerative diseases, expanding the compound's relevance beyond traditional chemical research.
Analytical chemistry applications have utilized this compound in gas chromatography-mass spectrometry studies, with reported Kovats retention indices of 1934 on BP-1 stationary phases. These analytical parameters provide essential data for compound identification and quantification in complex mixtures. The compound's physical properties, including a refractive index range of 1.455 to 1.470 at 20 degrees Celsius and specific gravity between 0.880 and 0.895 at 25 degrees Celsius, have been extensively characterized for research applications.
Table 3: Research Applications and Findings
| Research Area | Key Findings | Reference Applications |
|---|---|---|
| Enzymatic Synthesis | 98% conversion with Lipozyme 435 | Process optimization studies |
| Insect Pheromones | Active component in Agriotes species | Ecological and behavioral research |
| Natural Products | Present in Cymbopogon martinii | Biosynthetic pathway studies |
| Analytical Chemistry | Kovats index 1934 on BP-1 phase | Compound identification methods |
| Pharmacology | Neuroprotective activity demonstrated | Therapeutic research applications |
Properties
CAS No. |
51532-26-4 |
|---|---|
Molecular Formula |
C18H32O2 |
Molecular Weight |
280.4 g/mol |
IUPAC Name |
[(2E)-3,7-dimethylocta-2,6-dienyl] octanoate |
InChI |
InChI=1S/C18H32O2/c1-5-6-7-8-9-13-18(19)20-15-14-17(4)12-10-11-16(2)3/h11,14H,5-10,12-13,15H2,1-4H3/b17-14+ |
InChI Key |
YYBMOGCOPQVSLQ-SAPNQHFASA-N |
SMILES |
CCCCCCCC(=O)OCC=C(C)CCC=C(C)C |
Isomeric SMILES |
CCCCCCCC(=O)OC/C=C(\C)/CCC=C(C)C |
Canonical SMILES |
CCCCCCCC(=O)OCC=C(C)CCC=C(C)C |
Other CAS No. |
51532-26-4 |
Origin of Product |
United States |
Preparation Methods
Steps:
- Combine geraniol (10 mmol), octanoic acid (12 mmol), and NaOH.
- Heat at 80°C with stirring.
- Neutralize with 1% HCl, extract with EtOAc, and concentrate under vacuum.
- Purify via silica gel chromatography (n-hexane:EtOAc gradient).
Comparative Analysis of Methods
| Parameter | Acid-Catalyzed | Base-Catalyzed |
|---|---|---|
| Catalyst | Sulfonic acid | NaOH |
| Reaction Time | 6–8 hours (estimated) | 8 hours |
| Temperature | Reflux (≈304°C) | 80°C |
| Yield | Moderate (~55%) | 54.92% |
| Purification | Column chromatography | Column chromatography |
Characterization and Validation
Synthetic this compound was validated using:
- FTIR : Carbonyl (C=O) stretch at 1718 cm⁻¹, distinct from octanoic acid (1702 cm⁻¹).
- GCMS : Dominant peak at 19.39 min (M⁺ = 280.45 g/mol).
- ¹H-NMR : Key signals at δ 4.59 ppm (2H, d, J=7.2 Hz, CH₂ adjacent to ester) and δ 5.40 ppm (1H, t, J=7.2 Hz, alkene proton).
Optimization Challenges
- Impurities : Unreacted geraniol (evident in GCMS at 11.21 min).
- Lipophilicity : High log P (5.46) reduces bioavailability, necessitating structural analogs for improved efficacy.
Chemical Reactions Analysis
Acid/Base-Catalyzed Esterification
Reaction : Geraniol + Octanoic acid → Geranyl caprylate + Water
-
Catalyst : Sodium hydroxide (NaOH) or sulfonic acid catalysts
-
Conditions :
-
Temperature: 80°C
-
Duration: 8 hours
-
Molar ratio (geraniol:acid): 1:1.2
-
-
Purification : Neutralization with HCl, extraction with ethyl acetate, and column chromatography (n-hexane:EtOAc gradient) .
Key Data:
| Parameter | Value |
|---|---|
| Catalyst Loading | 5% (w/w) NaOH |
| Solvent | Solvent-free |
| Reaction Efficiency | 54.92% yield |
Key Data:
| Method | Yield | Conditions |
|---|---|---|
| Aqueous Media | 93% | 50°C, 6 h, 15% biocatalyst |
| Microwave-Assisted | 98% | 70°C, 30 min, 7% Lipozyme 435 |
Base-Catalyzed Esterification
The reaction proceeds via nucleophilic acyl substitution:
-
Deprotonation : NaOH deprotonates geraniol, forming a geraniolate ion.
-
Nucleophilic Attack : Geraniolate attacks the carbonyl carbon of octanoic acid.
-
Proton Transfer : Intermediate collapses to release water and form this compound .
Enzymatic Acylation/Deacylation
Lipases catalyze a two-step mechanism:
-
Acylation : Ser⁴¹⁶ attacks the ester substrate, forming an acyl-enzyme intermediate.
-
Deacylation : Nucleophilic attack by geraniol regenerates the enzyme and releases this compound .
-
Rate-Limiting Step : Deacylation (14.0 kcal/mol barrier) due to steric hindrance at the active site .
Optimization Studies
Taguchi and central composite designs have identified critical variables:
Chemical Esterification
| Variable | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 80°C | Maximizes kinetics |
| Molar Ratio | 1:1.2 | Drives equilibrium |
| Catalyst Loading | 5% NaOH | Balances cost/yield |
Characterization of Reaction Products
Post-synthesis analysis employs:
-
GC-MS : Confirms molecular weight (280.45 g/mol) and purity .
-
¹H/¹³C NMR : Identifies ester carbonyl (δ 177 ppm) and methylene groups (δ 2.3–4.1 ppm) .
Challenges and Innovations
-
Byproduct Formation : Unreacted geraniol and octanoic acid require purification (e.g., column chromatography) .
-
Green Chemistry : Solvent-free enzymatic methods reduce waste and energy use .
This synthesis and mechanistic data highlight this compound’s reactivity profile, with enzymatic routes offering sustainable advantages over traditional methods.
Scientific Research Applications
Flavoring Agent in Food Industry
Geranyl caprylate is recognized for its fruity aroma, making it a valuable flavoring agent in the food industry. It is categorized as Generally Recognized As Safe (GRAS) by the FDA, allowing its direct addition to food products. Research has shown that geranyl esters, including this compound, can enhance the sensory profile of food items, contributing to consumer preference for natural flavors over synthetic ones .
Table 1: Flavor Profile of this compound
| Property | Value |
|---|---|
| Aroma | Fruity |
| Taste | Sweet |
| Solubility | Soluble in organic solvents |
Cosmetic Applications
In cosmetics, this compound serves as a fragrance component and skin conditioning agent. Its pleasant scent and emollient properties make it suitable for use in lotions, creams, and perfumes. Studies indicate that this compound can improve the texture and stability of cosmetic formulations while providing a sensory benefit to users .
Anticancer Potential
Recent studies have highlighted the potential of this compound as an anticancer agent. Research involving various geraniol esters demonstrated significant cytotoxic effects against cancer cell lines. In particular, this compound showed promising results in inhibiting the growth of murine leukemia cells and demonstrated low toxicity to normal cells during testing . This suggests a potential therapeutic application in cancer treatment.
Table 2: Anticancer Activity of this compound
| Test Method | Cell Line | IC50 (µg/ml) |
|---|---|---|
| Brine Shrimp Lethality Test | Artemia salina | 0.96-1.46 |
| Murine Leukemia (P388) Cells | P388 | 1.50 |
| Normal Cells | Vero | >100 |
Agricultural Applications
This compound has been studied for its acaricidal properties against pests. Formulations containing geraniol derivatives were tested for their effectiveness in controlling tick populations on livestock. The results indicated that these formulations could significantly reduce tick burdens, offering a natural alternative to synthetic pesticides .
Synthesis and Optimization
The synthesis of this compound typically involves the esterification of geraniol with caprylic acid using various catalysts. Recent advancements have focused on optimizing this process through enzymatic methods, which enhance yield and reduce environmental impact. For instance, microwave-assisted enzymatic synthesis has shown efficiency in producing high-purity geranyl esters .
Table 3: Synthesis Conditions for this compound
| Parameter | Optimal Value |
|---|---|
| Temperature | 37°C |
| Reaction Time | 48 hours |
| Enzyme Concentration | 0.25 g |
Mechanism of Action
Geranyl caprylate can be compared with other geranyl esters such as geranyl butyrate, geranyl hexanoate, and geranyl acetoacetate. These compounds share similar chemical structures but differ in their ester groups, leading to variations in their physical and chemical properties. This compound is unique due to its specific ester group, which imparts distinct aroma and biological activities .
Comparison with Similar Compounds
Geranyl caprylate shares structural and functional similarities with other geranyl esters, terpene derivatives, and caprylate-containing compounds. Below is a detailed comparison based on chemical properties , biological activity , and applications :
Structural and Physicochemical Properties
Key Observations :
- Thermal Stability : this compound degrades below 150°C due to the instability of the poly(geranyl methacrylate) chain, whereas glyceryl caprylate exhibits higher stability in moist environments .
Antifungal Activity
- This compound derivatives : Substitution with hydroxyl groups enhances antifungal activity against Botrytis cinerea (56–86% inhibition at 150–250 mg/L). However, disubstitution with two geranyl chains reduces efficacy .
- Geranyl acetate: Limited direct antifungal data, but its antimicrobial properties are well-documented in cosmetics and sanitizers .
- Farnesyl derivatives : Farnesyl pyrophosphate synthetase inhibitors show reduced catalytic activity (8.4 × 10⁻⁴ reaction rate vs. geranyl pyrophosphate) due to fluorinated analogs disrupting ionization-condensation mechanisms .
Cytotoxic Activity
Key Findings :
- This compound’s cytotoxicity (IC₅₀ = 32 µg/mL) is lower than geraniol due to excessive lipophilicity (log P > 5), which may hinder cellular uptake .
- Geranylphenol derivatives with methoxyl or hydroxyl groups exhibit enhanced antiproliferative effects in breast cancer cells, dependent on side-chain length (geranyl vs. farnesyl) .
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing geranyl caprylate, and how can researchers ensure reproducibility?
- Methodological Answer : Synthesis typically involves esterification of geraniol with caprylic acid under acid catalysis (e.g., sulfuric acid) or enzymatic methods. To ensure reproducibility:
- Specify reaction conditions (temperature, molar ratios, catalyst concentration) .
- Characterize intermediates and final products via NMR (e.g., H and C spectra) and GC-MS to confirm purity (>95%) .
- Report solvent selection (ethanol or hexane) and purification steps (distillation, chromatography) .
Q. How is this compound’s solubility profile determined, and why is this critical for formulation studies?
- Methodological Answer : Solubility is assessed using shake-flask methods in solvents (ethanol, DMSO) or lipid matrices. Key steps:
- Conduct phase solubility studies at 25°C and physiological pH .
- Use UV-Vis spectroscopy or HPLC for quantification .
- Solubility data inform lipid-based delivery systems, particularly in drug encapsulation or fragrance stabilization .
Q. What analytical techniques are recommended for quantifying this compound in complex matrices?
- Methodological Answer :
- GC-MS : Optimal for volatile esters; use DB-5 columns and electron ionization (EI) for fragmentation patterns .
- HPLC-UV : Reverse-phase C18 columns with acetonitrile/water gradients; validate linearity (R² > 0.995) .
- NMR : Assign peaks using DEPT-135 and HSQC for structural confirmation .
Advanced Research Questions
Q. How does this compound interact with biological targets like Pim1 kinase, and what computational models validate these interactions?
- Methodological Answer : Molecular docking (e.g., Molegro Virtual Docker) predicts binding affinities. Steps:
- Prepare ligand (this compound) and receptor (Pim1 kinase) using AutoDock Tools .
- Analyze hydrogen bonds (e.g., Lys67, Asp186 interactions) and rerank scores (target: < -180 kJ/mol) .
- Validate with MD simulations (GROMACS) to assess stability over 100 ns .
Q. What experimental strategies resolve contradictions in this compound’s reported bioactivity across studies?
- Methodological Answer :
- Meta-Analysis : Compare purity levels (≥95% vs. commercial-grade), solvent systems, and cell lines (e.g., Jurkat vs. K562) .
- Dose-Response Curves : Use standardized protocols (e.g., NCI-60 screening) to quantify EC50 variability .
- Control Experiments : Test metabolites (e.g., geraniol, caprylic acid) to isolate parent compound effects .
Q. How can researchers optimize this compound’s stability in long-term storage for pharmacological studies?
- Methodological Answer :
- Accelerated Stability Testing : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC .
- Antioxidant Additives : Evaluate BHT or α-tocopherol (0.01–0.1% w/v) to prevent oxidation .
- Packaging : Use amber vials under nitrogen atmosphere to reduce light/oxygen exposure .
Methodological Considerations
Q. What are the best practices for designing in vivo studies to evaluate this compound’s pharmacokinetics?
- Answer :
- Animal Models : Use Sprague-Dawley rats (n ≥ 6/group) for bioavailability studies .
- Sampling : Collect plasma at 0.5, 1, 2, 4, 8, 24 h post-administration; extract with ethyl acetate .
- Analytical Validation : Ensure LOD ≤ 1 ng/mL and recovery rates >85% via LC-MS/MS .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
